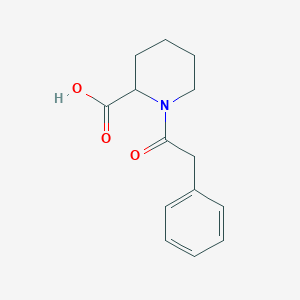
1-(2-Phenylacetyl)-2-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is an organic compound that features a piperidine ring substituted with a phenylacetyl group and a carboxylic acid group
Mechanism of Action
Target of Action
The primary target of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is related to the phenylacetic acid (PAA) pathway . This pathway is involved in the bacterial degradation of aromatic components and is crucial in the metabolism of dietary phenylalanine into phenylacetic acid . The pathway contains several enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .
Mode of Action
It is known that the compound is involved in theincorporation of one atom of molecular oxygen into phenylacetyl-CoA . This reaction is catalyzed by the Py2PaaABCE complex, mediating NADPH consumption and depending strictly on oxygen .
Biochemical Pathways
The compound is involved in the phenylacetic acid catabolic pathway . This pathway is responsible for the degradation of phenylacetic acid, a central intermediate metabolite in bacterial degradation of aromatic components . The pathway enables microbes to utilize various aromatic compounds with high efficiency .
Pharmacokinetics
It is known that phenylacetate esterases found in the human liver cytosol and human plasma esterase can hydrolyze phenylacetate . Phenylacetate hydrolysis involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .
Result of Action
The result of the compound’s action is the formation of 1,2-epoxyphenylacetyl-CoA . This is a crucial step in the phenylacetic acid catabolic pathway, enabling the degradation of aromatic components .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of oxygen
Biochemical Analysis
Biochemical Properties
1-(2-Phenylacetyl)-2-piperidinecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenylacetyl-CoA epoxidase, a multicomponent enzyme system that catalyzes the reduction of phenylacetyl-CoA to form 1,2-epoxyphenylacetyl-CoA . This interaction is crucial for the compound’s role in metabolic pathways involving aromatic compounds.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the phenylacetate catabolic pathway in bacteria, which is involved in biofilm formation and antimicrobial activity . This indicates its potential role in modulating cellular functions and responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is known to interact with phenylacetyl-CoA epoxidase, leading to the formation of 1,2-epoxyphenylacetyl-CoA . This interaction is essential for the compound’s role in the degradation of aromatic compounds and its subsequent effects on cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound’s interaction with phenylacetyl-CoA epoxidase is dependent on the presence of oxygen and NADPH consumption . This indicates that the compound’s effects may vary under different experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may have minimal impact. The compound’s role in the phenylacetate catabolic pathway suggests that its dosage effects are closely related to its interactions with enzymes and other biomolecules involved in this pathway .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. It interacts with enzymes such as phenylacetyl-CoA epoxidase, which catalyzes the formation of 1,2-epoxyphenylacetyl-CoA . This interaction is crucial for the compound’s role in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with phenylacetyl-CoA epoxidase suggests that it may be localized to specific cellular compartments where this enzyme is active . This localization is essential for the compound’s function and its effects on cellular metabolism.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity and function. The compound’s interaction with phenylacetyl-CoA epoxidase indicates that it may be targeted to the cytosol and other cellular compartments involved in the degradation of aromatic compounds . This subcellular localization is critical for the compound’s role in cellular metabolism and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid typically involves the acylation of piperidine derivatives with phenylacetyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylethanol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Phenylacetyl)-2-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenylacetic acid: Shares the phenylacetyl group but lacks the piperidine ring.
Piperidinecarboxylic acid: Contains the piperidine ring but lacks the phenylacetyl group.
Phenylacetylpiperidine: Similar structure but with different substitution patterns.
Uniqueness: 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is unique due to the combination of the phenylacetyl group and the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-phenylacetyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(10-11-6-2-1-3-7-11)15-9-5-4-8-12(15)14(17)18/h1-3,6-7,12H,4-5,8-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPYJXXYTOWXCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)
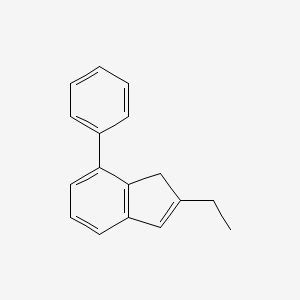
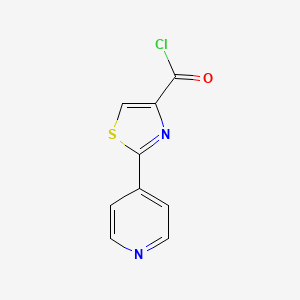
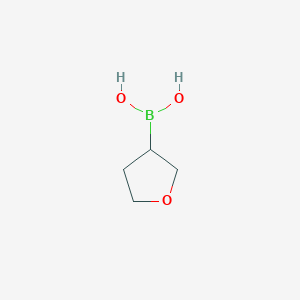
![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)

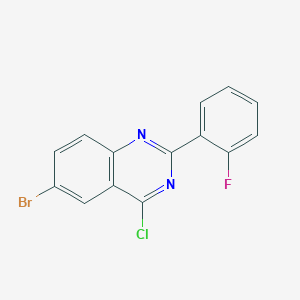

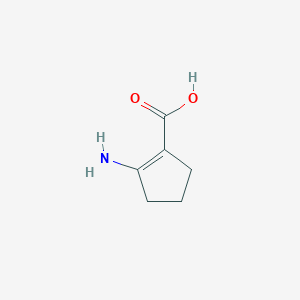
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide](/img/structure/B1319517.png)
![6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate](/img/structure/B1319518.png)


